molecular formula C10H12O2 B1281764 4-Ethoxy-2-methylbenzaldehyde CAS No. 89763-51-9

4-Ethoxy-2-methylbenzaldehyde

Cat. No.: B1281764
CAS No.: 89763-51-9
M. Wt: 164.2 g/mol
InChI Key: LGYXARHGMQFGTJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 2-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2-methylbenzaldehyde using ethyl bromide in the presence of a strong base like sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-Ethoxy-2-methylbenzoic acid.

    Reduction: 4-Ethoxy-2-methylbenzyl alcohol.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Ethoxy-2-methylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Employed in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes, disrupting metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxybenzaldehyde: Lacks the methyl group at the 2-position.

    4-Ethylbenzaldehyde: Lacks the ethoxy group at the 4-position.

Uniqueness

4-Ethoxy-2-methylbenzaldehyde is unique due to the combination of both ethoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-ethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXARHGMQFGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50527994
Record name 4-Ethoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89763-51-9
Record name 4-Ethoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50527994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous formylation procedure to that employed by Campaigne et al 3-ethoxytoluene (10.18 g, 75 mmol) was added dropwise to a mixture of phosphorous oxychloride (6.88 mL, 75 mmol) and DMF (21 mL, 0.272 mol) at 0° C. and the resultant mixture was heated to 80-90° C. for 4 hrs before being poured onto crushed ice. The solution was taken to pH 7 with saturated sodium acetate, extracted with dichloromethane and upon drying and solvent removal a clear colourless oil was obtained. Column chromatography (silica, ethyl acetate/hexane, 1:9, Rf 0.33) gave the title compound as a clear colourless oil (1.13 g, 20.40% based on reacted material). 1H n.m.r. [400 MHZ, CDCl3] δ 6 10.09, s, 1H, CHO; 7.73, d, J 8.6 Hz, 1H, H6; 6.81, dd, J 8.5, 1, 1H, H5, 6.72, d, J 1 Hz, 1H, H3; 4.09, q, J 7 Hz, 2H, OCH2CH3; 2.63, s, 3H, ArCH3; 1.43, t, J 6.95 Hz, 3H, CH2CH3. 13C n.m.r. [100 MHZ, CDCl3] d 190.95, CHO; 162.88, C4; 143.02, C2; 134.59, C6; 127.53, C1; 117.23, C3; 111.67, C5; 63.54, OCH2CH3; 19.70, ArCH3; 14.47, OCH2CH3. Mass spectrum (f.a.b.) calculated 164.083724, found 164.084.
Quantity
10.18 g
Type
reactant
Reaction Step One
Quantity
6.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
20.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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